N-Methyl-bis(trifluoroacetamide)

Description

Historical Development and Discovery

The synthesis of MBTFA traces its origins to the mid-20th century, coinciding with advancements in fluorinated compound research. Early derivatization techniques for GC-MS struggled with polar analytes, prompting the development of reagents like MBTFA to improve volatility and detection sensitivity. By the 1970s, MBTFA gained prominence in carbohydrate analysis, as demonstrated by Sullivan and Schewe’s 1977 work on trifluoroacetylated derivatives. Its adoption expanded in the 2000s for doping control, exemplified by Thevis et al.’s method for sibutramine metabolite detection in urine.

Nomenclature and Classification

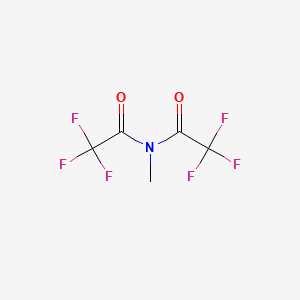

MBTFA’s systematic IUPAC name is 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide , reflecting its bis(trifluoroacetamide) structure. Common synonyms include N-methylbistrifluoroacetamide and bis(trifluoroacetamide). Classified under perfluoroacid anhydrides, it shares functional traits with reagents like trifluoroacetic anhydride (TFAA) but distinguishes itself through its methylated amine group.

Table 1: Key Identifiers of MBTFA

| Property | Value |

|---|---|

| CAS Number | 685-27-8 |

| Molecular Formula | C₅H₃F₆NO₂ |

| Molecular Weight | 223.07 g/mol |

| Boiling Point | 121–124°C |

| Density (25°C) | 1.547 g/mL |

| Refractive Index | 1.346 |

| Primary Use | GC derivatization |

Position within the Perfluoroacid Anhydride Family

MBTFA belongs to the perfluoroacid anhydride family, characterized by electron-withdrawing fluorine atoms that enhance reactivity. Unlike TFAA, which is a symmetric anhydride, MBTFA’s asymmetric structure (N-methyl and N-trifluoroacetyl groups) enables selective derivatization of amines and hydroxyls under mild conditions. This selectivity is critical for complex matrices, such as biological fluids, where multiple functional groups coexist.

Table 2: Comparison of MBTFA with Related Anhydrides

| Reagent | Reactivity | Byproducts | Applications |

|---|---|---|---|

| MBTFA | Amines > Hydroxyls > Thiols | Volatile methylamide | Drug metabolites, sugars |

| TFAA | Broad (acids, alcohols) | Trifluoroacetic acid | Polymer synthesis |

| BSTFA | Hydroxyls, amines (silylation) | Trimethylsilanol | Amino acids, steroids |

Significance in Analytical Chemistry

MBTFA’s primary significance lies in its ability to convert polar, non-volatile compounds into stable, volatile derivatives. For example, in carbohydrate analysis, MBTFA reacts with hydroxyl groups to form trifluoroacetyl esters, enabling GC separation without thermal decomposition. In doping control, it derivatizes amine-containing metabolites like nor-sibutramine, enhancing MS detection limits. Its compatibility with electron capture detectors (ECD) further underscores its utility in trace environmental pollutant analysis.

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-methyl-N-(2,2,2-trifluoroacetyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F6NO2/c1-12(2(13)4(6,7)8)3(14)5(9,10)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGBWLXGUPTXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218623 | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

685-27-8 | |

| Record name | N-Methylbis(trifluoroacetyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

N-Methyl-bis(trifluoroacetamide) can be synthesized through the reaction of trifluoroacetic anhydride with methylamine . The reaction typically involves the use of a solvent such as pyridine and is carried out at elevated temperatures (around 65°C) for about an hour . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.

Analyse Des Réactions Chimiques

Reaction Mechanisms and Substrate Specificity

MBTFA primarily acts as an acylating agent , introducing trifluoroacetyl (TFA) groups to nucleophilic sites in organic compounds. Its reactivity spans:

Key Substrates and Conditions

-

Amines : MBTFA reacts rapidly with primary amines (e.g., amphetamines) at room temperature, while secondary amines (e.g., N-methylamphetamine) require higher reagent concentrations or extended reaction times .

-

Carbohydrates : MBTFA derivatizes glucose and fructose into volatile trifluoroacetylated anomers, enabling separation on cyanopropylphenyl GC columns .

Reactivity Trends and Kinetic Insights

-

Steric and Electronic Effects :

-

Dilution Effects :

Comparative Performance with Other Reagents

-

MBTFA outperforms trifluoroacetic anhydride (TFAA) in neutral reaction conditions , avoiding acid-sensitive compound degradation .

Critical Research Findings

Applications De Recherche Scientifique

Derivatization in Gas Chromatography

MBTFA is extensively used for the derivatization of amines, alcohols, and thiols to enhance their detectability during GC analysis. The derivatization process involves converting these compounds into more volatile derivatives that can be efficiently analyzed.

- Case Study: Amphetamines Analysis

A study conducted by Hidvegi et al. demonstrated a fast gas chromatographic mass spectrometric method for determining amphetamine derivatives in human serum and urine using MBTFA. The method involved on-line trifluoroacetylation via co-injection of MBTFA with the sample extract. The researchers categorized amphetamines into three groups based on their reactivity with MBTFA, which significantly influenced the optimization of analytical methods .

Enhanced Sensitivity and Stability

The use of MBTFA increases the sensitivity of GC analyses by adding molecular weight to analytes and forming hydrolytically stable derivatives. This characteristic is particularly beneficial when analyzing complex mixtures or low-concentration samples.

- Research Findings

In another investigation, researchers highlighted that MBTFA could effectively derivatize carbohydrates, leading to improved detection limits in GC-ECD (electron capture detection) systems . This capability is crucial for analyzing biological samples where carbohydrate content may be low.

Case Studies and Research Findings

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Similar Derivatization Reagents

Derivatization reagents are selected based on their displacing groups, reactivity, and compatibility with target analytes. Below is a comparative analysis of MBTFA with structurally or functionally related compounds.

Data Table: Key Derivatization Reagents and Properties

Reactivity and Selectivity

MBTFA vs. Silylation Reagents (BSTFA, MTBSTFA) :

MBTFA’s trifluoroacetyl group provides superior electrophilicity compared to trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, enabling faster derivatization of primary amines and hydroxyls without catalysts . For example, MBTFA derivatizes amphetamines in 45–90 min at 60°C , whereas BSTFA often requires higher temperatures (70–80°C) and longer times for silylation . However, silylation reagents like MTBSTFA yield derivatives resistant to hydrolysis, making them preferable for long-term storage .- MBTFA vs. Other Acylating Agents (TFAI): Both MBTFA and TFAI transfer trifluoroacetyl groups, but TFAI generates imidazole by-products that may interfere with chromatography unless removed . MBTFA’s high volatility and non-reactive by-products simplify workflows, particularly in on-line derivatization .

MBTFA vs. Alkylating Agents (TMPAC) :

Trimethylphenylammonium chloride (TMPAC) transfers methyl groups, targeting carboxylates and phosphates. MBTFA’s trifluoroacetylation is more suited for amines and hydroxyls, offering broader applicability in metabolomics .

Limitations and Considerations

Activité Biologique

N-Methyl-bis(trifluoroacetamide) (MBTFA) is a fluorinated acetamide compound commonly utilized in gas chromatography (GC) for the derivatization of polar compounds. Its primary function is to enhance the volatility and detectability of various analytes, particularly in biological samples. This article explores the biological activity of MBTFA, its applications in forensic toxicology, and related research findings.

N-Methyl-bis(trifluoroacetamide) has the molecular formula CHFNO and a molecular weight of approximately 201.07 g/mol. The structure of MBTFA consists of two trifluoroacetamide groups attached to a methyl group, which contributes to its reactivity towards amines, alcohols, and other functional groups.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 201.07 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

| Boiling Point | 120-125 °C |

Derivatization Agent

MBTFA is primarily used as a derivatization agent in GC-MS (Gas Chromatography-Mass Spectrometry), particularly for the analysis of amphetamine-type stimulants, ketamine, and other psychoactive substances in biological matrices such as urine and blood. The derivatization process enhances the separation and detection of these compounds by converting them into more volatile derivatives .

Applications in Forensic Toxicology

Research indicates that MBTFA can effectively derivatize various drugs of abuse, improving their detectability in forensic toxicology. A study highlighted its use in a microwave-assisted derivatization procedure that significantly reduced processing time from over 30 minutes to just 90 seconds while maintaining high extraction efficiencies (80-100%) for targeted analytes .

Case Study: Analysis of Drugs in Biological Samples

In a study focused on the analysis of drugs from alternative specimens (e.g., blood, plasma), MBTFA was employed to derive stable trifluoroacetyl derivatives of cathinones and phenethylamines. The methodology demonstrated linearity across a range of concentrations (5-600 ng/mL), with limits of quantitation established at 5 ng/mL for each compound analyzed .

Stability and Reactivity

The stability of derivatives formed using MBTFA is crucial for accurate analytical results. The compound reacts selectively with hydroxyl groups and primary/secondary amines under mild conditions, allowing for effective derivatization without significant degradation of the target analytes .

Table 2: Comparison of Derivatization Agents

| Derivatization Agent | Advantages | Limitations |

|---|---|---|

| N-Methyl-bis(trifluoroacetamide) | High efficiency for polar compounds | Requires careful handling due to toxicity |

| Trifluoroacetyl anhydride | Established method | Longer reaction times |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Versatile for various compounds | Less effective for polar analytes |

Q & A

Q. Example Protocol :

Dissolve dried sample in pyridine (10 μL).

Add MBTFA (10 μL) and heat at 60°C for 60 minutes.

Cool and inject directly into GC-MS .

Advanced: How should researchers validate GC-MS methods using MBTFA for trace amine analysis in biological matrices?

Method validation requires:

- Recovery Studies : Spike-and-recovery experiments in urine or plasma to assess matrix effects (e.g., 85–110% recovery for aminoindanes) .

- Precision : Calculate intra- and inter-day relative standard deviations (RSD) for derivatized analytes (target RSD < 15%) .

- Specificity : Compare mass spectra with reference standards to confirm absence of co-eluting interferents .

- Limit of Detection (LOD) : Use signal-to-noise ratios (S/N ≥ 3) for trace amines like dehydronorketamine .

Advanced: How does MBTFA compare to BSTFA or HFBA in derivatizing amine drugs for forensic analysis?

MBTFA is preferred for multi-functional group analysis due to its compatibility with diverse matrices and simplified workflow .

Data Contradiction: How to resolve discrepancies in reported derivatization efficiencies for hydroxyl groups?

Discrepancies often arise from moisture content or matrix complexity . For example, residual water in freeze-dried samples can hydrolyze MBTFA, reducing yield. Solutions include:

- Strict anhydrous conditions : Use molecular sieves or dry under nitrogen .

- Matrix-specific optimization : Adjust pyridine volume (e.g., 20 μL for urine vs. 10 μL for plasma) .

- Cross-validation : Compare results with alternative methods (e.g., silylation with BSTFA) to identify systematic errors .

Basic: Why is pyridine used in MBTFA derivatization protocols?

Pyridine acts as a base catalyst , neutralizing acidic protons released during trifluoroacetylation. This prevents side reactions and improves derivatization efficiency, especially for hydroxyl-rich compounds like sugars .

Advanced: What strategies mitigate matrix effects when derivatizing complex biological samples with MBTFA?

- Sample Cleanup : Solid-phase extraction (SPE) with anion-exchange cartridges removes salts and proteins before derivatization .

- Derivatization Order : Perform trimethylsilylation of hydroxyl groups first, followed by MBTFA acylation of amines, to avoid competition .

- Internal Standards : Use deuterated analogs (e.g., d5-amphetamine) to correct for signal suppression in GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.